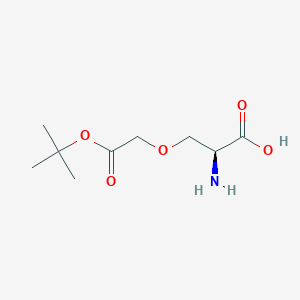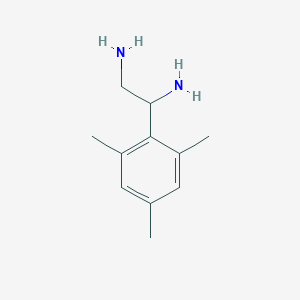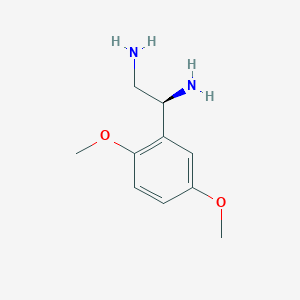
(1S)-1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a 2,5-dimethoxyphenyl group attached to an ethane backbone with two amine groups. Phenethylamines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reductive amination processes, followed by chiral resolution using techniques such as chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems, particularly in neurotransmitter pathways.
Medicine: Potential therapeutic applications due to its structural similarity to other bioactive phenethylamines.
Industry: May be used in the synthesis of pharmaceuticals or other fine chemicals.
Wirkmechanismus
The mechanism of action of (1S)-1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and uptake. The exact pathways and molecular targets would require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine: The enantiomer of the compound .
2,5-Dimethoxyphenethylamine: A structurally related compound with similar biological activities.
3,4-Methylenedioxyphenethylamine: Another phenethylamine with distinct pharmacological properties.
Uniqueness
(1S)-1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine is unique due to its specific stereochemistry and the presence of two amine groups, which may confer distinct biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C10H16N2O2 |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
(1S)-1-(2,5-dimethoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2O2/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9H,6,11-12H2,1-2H3/t9-/m1/s1 |
InChI-Schlüssel |
IOHBRPOFEVVLBQ-SECBINFHSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)OC)[C@@H](CN)N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C(CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile](/img/structure/B13045774.png)

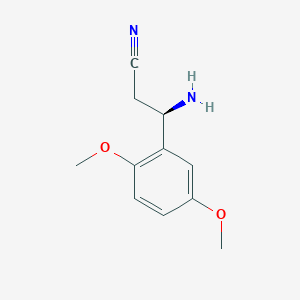
![8-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B13045782.png)
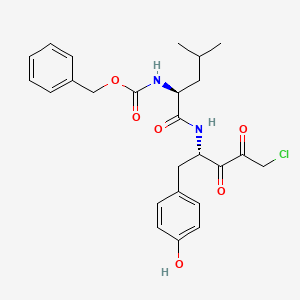

![2-(3-Methoxyphenyl)imidazo[1,5-B]pyridazine-5-carboxylic acid](/img/structure/B13045811.png)

![N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13045822.png)

